1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethylsulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLYGGDJGQZKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethanesulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The sulfonyl and carboxylic acid functional groups contribute to its reactivity and solubility in various solvents, making it a versatile compound for synthetic applications.
Endothelin Receptor Antagonism
One of the primary applications of ES-PCA derivatives is in the development of endothelin receptor antagonists. Research has shown that pyrrolidine-3-carboxylic acids can serve as potent antagonists for the endothelin-A (ETA) receptor, which is implicated in various cardiovascular diseases. For instance, compounds derived from pyrrolidine-3-carboxylic acids have demonstrated high selectivity for the ETA receptor over the ETB receptor, with Ki values as low as 0.034 nM, indicating strong binding affinity .
Table 1: Binding Affinities of Pyrrolidine Derivatives
| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| A-216546 | 0.034 | 13000 | 382,352 |
| Other Derivatives | Varies | Varies | Varies |
Peptide Synthesis
ES-PCA has also been utilized in peptide synthesis due to its ability to act as a chiral auxiliary. It facilitates enantioselective reactions, such as anti-Mannich-type reactions, which are crucial for synthesizing biologically active peptides . The presence of the pyrrolidine moiety enhances stereochemical control during these reactions.
Organocatalysis
The compound has been explored as a catalyst in various organic reactions. Its derivatives have shown promise in enantioselective catalysis, particularly in aldol reactions and Michael additions. The unique structure of ES-PCA allows it to stabilize transition states effectively, leading to higher yields and selectivities .
Table 2: Catalytic Performance of ES-PCA Derivatives
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aldol Reaction | ES-PCA Derivative A | 85 | 92 |
| Michael Addition | ES-PCA Derivative B | 78 | 87 |
Material Science Applications
In material science, compounds like ES-PCA are being investigated for their potential use in creating novel materials with specific properties. The incorporation of sulfonyl groups can enhance the thermal stability and mechanical strength of polymers .
Case Studies and Research Findings
Several studies highlight the effectiveness of ES-PCA derivatives in various applications:
- Endothelin Antagonists : A study demonstrated that modifications on the pyrrolidine ring significantly affect the binding affinity to ETA receptors, leading to the discovery of new clinical candidates .
- Synthesis of Bioactive Peptides : Researchers utilized ES-PCA in synthesizing cyclic peptides with immunosuppressive properties, showcasing its utility in pharmaceutical applications .
- Organocatalytic Reactions : Investigations into organocatalysis revealed that ES-PCA derivatives could outperform traditional catalysts in specific reactions due to their unique structural features .
Mechanism of Action
The mechanism of action of 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and related pyrrolidine derivatives:
*Molecular weight for 1-benzyl derivative recalculated based on formula C₁₂H₁₅NO₂. †Estimated based on substituent contributions. ‡Hypothetical formula for this compound.
Key Observations:
Electronic Effects: The ethanesulfonyl group is electron-withdrawing, which may increase the acidity of the carboxylic acid compared to ethyl or benzyl substituents . In contrast, alkyl groups (e.g., ethyl, 2-ethylhexanoyl) enhance lipophilicity, as seen in 1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid (XLogP3 = 2.1) .
Synthetic Utility: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid (Cbz-protected) is used to stabilize amines during multi-step syntheses .
Research Findings and Data Gaps
Synthetic Pathways :
- details hydrogenation and cyclization methods for related pyrrolidine derivatives, which could be adapted for synthesizing the sulfonyl variant using ethanesulfonyl chloride .
Physicochemical Data :
- Experimental data for the target compound (e.g., melting point, solubility) are absent in the evidence. These properties can be inferred to lie between those of 1-ethylpyrrolidine-3-carboxylic acid (polar) and 1-benzyl derivatives (lipophilic) .
Biological Activity: No direct evidence links the target compound to specific biological targets. However, sulfonamide-containing pyrrolidines are known for protease inhibition and antimicrobial activity, suggesting plausible applications .
Biological Activity
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of cardiovascular health and cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with an ethanesulfonyl group and a carboxylic acid. The molecular formula is C7H13NO4S, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an antagonist to endothelin receptors, specifically the ETA receptor, which plays a significant role in vasoconstriction and cardiovascular diseases. The compound's efficacy in inhibiting metalloproteases also suggests potential applications in treating conditions associated with excessive extracellular matrix degradation.
Cardiovascular Health
This compound has shown promise as a vasodilator through its action on endothelin receptors. In studies, it demonstrated significant inhibition of endothelin-induced vasoconstriction, making it a candidate for managing hypertension and related cardiovascular disorders .
Cancer Treatment
Recent research indicates that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation . The spirocyclic structure of related pyrrolidine derivatives has been highlighted for enhancing biological activity against cancer cells .
Case Studies
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Endothelin Receptor Antagonism : Inhibits vasoconstriction mediated by endothelin receptors.
- Anticancer Properties : Induces apoptosis in cancer cell lines through modulation of survival pathways.
- Metalloprotease Inhibition : Provides protective effects against diseases associated with excessive extracellular matrix degradation.
Q & A
Q. What are the common synthetic routes for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves sulfonylation of pyrrolidine derivatives followed by carboxylation. For example, coupling ethanesulfonyl chloride with a pyrrolidine precursor under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like DMF or THF. Catalysts such as triethylamine or DMAP can enhance reaction efficiency. Yield optimization requires careful control of stoichiometry, temperature (often 0–25°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical. Variations in solvent polarity and catalyst loading may lead to side reactions (e.g., over-sulfonylation), necessitating rigorous monitoring by TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR to verify sulfonyl and carboxyl group integration (e.g., sulfonyl protons appear as singlets near δ 3.0–3.5 ppm).
- Mass Spectrometry (ESI-MS): To confirm molecular weight (e.g., [M+H] peaks). ESIMS data for analogous compounds show mass accuracy within ±2 Da .
- Infrared Spectroscopy (IR): Peaks at ~1350 cm (S=O stretching) and ~1700 cm (C=O stretching).
- X-ray Crystallography: For absolute stereochemical determination, though this requires high-purity crystals .
Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability: Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC (e.g., C18 column, UV detection at 210–254 nm).
- pH Sensitivity: Incubate the compound in buffers (pH 2–12) and monitor hydrolysis by H NMR.
- Light Sensitivity: Expose to UV/visible light and track photodegradation products.
Standard protocols recommend storing the compound in amber vials under inert gas (argon) at –20°C for long-term stability .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize the synthesis and reactivity of this compound?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways and transition states to predict regioselectivity. For example:
- Reaction Mechanism Insights: Simulate sulfonylation steps to identify rate-limiting stages.
- Solvent Effects: Use COSMO-RS models to screen solvent polarity impacts on yield.
- Catalyst Design: Virtual screening of organocatalysts to enhance carboxylation efficiency.
Experimental validation via microreactor setups (e.g., flow chemistry) allows rapid iteration of computationally predicted conditions .
Q. How can contradictions in reported physicochemical or biological data for this compound be resolved?
- Methodological Answer: Address discrepancies through:
- Reproducibility Checks: Replicate experiments using identical reagents (e.g., same batch of ethanesulfonyl chloride) and analytical methods.
- Meta-Analysis: Compare datasets across studies, focusing on variables like purity (≥95% by HPLC), solvent traces, or stereochemical impurities.
- Advanced Characterization: Use 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities.
Contradictions in biological activity may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using guidelines from ’s methodological rigor frameworks .
Q. What challenges arise in elucidating the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer: Key challenges include:
- Intermediate Detection: Use stopped-flow NMR or time-resolved IR to capture short-lived intermediates.
- Isotopic Labeling: O or S isotopic tracers can track sulfonyl group transfer pathways.
- Computational Mapping: Combine molecular dynamics (MD) simulations with experimental kinetics to validate proposed mechanisms.
For example, MD simulations of the sulfonylation step may reveal steric hindrance effects from the pyrrolidine ring, guiding catalyst redesign .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
